molecular formula C4H9NO2 B1607169 Methyl D-alaninate CAS No. 21705-13-5

Methyl D-alaninate

Cat. No.: B1607169
CAS No.: 21705-13-5
M. Wt: 103.12 g/mol
InChI Key: DWKPPFQULDPWHX-GSVOUGTGSA-N
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Description

Methyl D-alaninate, also known as methyl 2-aminopropanoate, is an ester derivative of D-alanine. It is a chiral compound with the molecular formula C4H9NO2. This compound is commonly used in organic synthesis and peptide chemistry due to its ability to form peptide bonds and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl D-alaninate can be synthesized through the esterification of D-alanine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve higher purity. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl D-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl D-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl D-alaninate involves its ability to participate in peptide bond formation. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then react with amines to form amide bonds. This property makes it valuable in peptide synthesis and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: Methyl D-alaninate is unique due to its specific stereochemistry (D-configuration) and its ability to form peptide bonds efficiently. This makes it particularly useful in the synthesis of peptides and other chiral molecules, distinguishing it from its L-isomer and other ester derivatives .

Properties

IUPAC Name

methyl (2R)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPPFQULDPWHX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315888
Record name Methyl D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21705-13-5
Record name Methyl D-alaninate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21705-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl D-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.473
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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